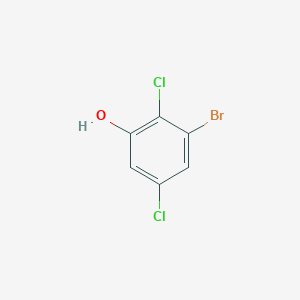
3-溴-2,5-二氯苯酚
描述
3-Bromo-2,5-dichlorophenol is a type of halophenol . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 13 bond(s) including 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 aromatic hydroxyl(s) .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dichlorophenol includes a phenol in which the hydrogens at certain positions have been replaced by bromine and chlorine . The InChI code for this compound is1S/C6H3BrCl2O/c7-4-1-3 (8)2-5 (10)6 (4)9/h1-2,10H . Physical And Chemical Properties Analysis
3-Bromo-2,5-dichlorophenol has a molecular weight of 241.9 . It is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用
电化学研究和卤素舞
3-溴-2,5-二氯苯酚化合物已被用于电化学研究。Mubarak 和 Peters (1996) 研究了单卤代和双卤代噻吩的电化学还原,包括类似于 3-溴-2,5-二氯苯酚的化合物,在电解过程中观察到了“卤素舞”等现象,这提供了对这些化合物电化学行为的见解 (Mubarak & Peters, 1996)。
聚合和材料合成
在材料科学领域,3-溴-2,5-二氯苯酚衍生物已被用于聚合物和其他复杂分子的合成。例如,Nazeer 等人 (2020) 合成了该化合物的衍生物,用于电子和非线性光学性质的研究,表明其在材料科学和电子学中的应用 (Nazeer et al., 2020)。
晶体学和结构研究
与 3-溴-2,5-二氯苯酚相关的化合物的结构分析也一直是人们感兴趣的话题。Peters 等人 (1994) 研究了该化合物衍生物的晶体结构,有助于我们了解分子结构及其形成 (Peters et al., 1994)。
有机化学和化学反应
研究该化合物在各种化学反应中的行为也很重要。例如,Bollag 等人 (1979) 研究了真菌漆酶催化的卤代苯酚的交叉偶联,其中可能包括 3-溴-2,5-二氯苯酚的衍生物,展示了其在有机合成和酶促反应中的潜力 (Bollag, Liu, & Minard, 1979)。
环境化学和光降解
氯酚(包括类似于 3-溴-2,5-二氯苯酚的化合物)在环境化学中的作用一直是研究的主题。Andreozzi 等人 (2011) 研究了二氯酚的光催化氧化,提供了对这些化合物从环境中降解和去除的见解 (Andreozzi et al., 2011)。
安全和危害
3-Bromo-2,5-dichlorophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary targets of 3-Bromo-2,5-dichlorophenol are currently not well-defined in the literature. This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body. The specific targets of 3-bromo-2,5-dichlorophenol remain to be identified .
Mode of Action
Phenolic compounds are generally known to interact with proteins and enzymes, altering their structure and function .
Biochemical Pathways
Phenolic compounds can potentially disrupt various biochemical pathways due to their ability to bind to proteins and enzymes .
Pharmacokinetics
Phenolic compounds are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Phenolic compounds can potentially cause cellular damage due to their ability to bind to proteins and enzymes, disrupting their normal function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-dichlorophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
3-Bromo-2,5-dichlorophenol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of more complex chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 3-Bromo-2,5-dichlorophenol to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-Bromo-2,5-dichlorophenol on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromo-2,5-dichlorophenol can induce oxidative stress in cells, leading to changes in gene expression and disruption of normal cellular functions . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Bromo-2,5-dichlorophenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can result in altered metabolic processes and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-2,5-dichlorophenol over time in laboratory settings are critical factors in its biochemical analysis. Studies have indicated that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-Bromo-2,5-dichlorophenol can lead to cumulative effects on cellular function, including persistent oxidative stress and disruption of metabolic processes.
Dosage Effects in Animal Models
The effects of 3-Bromo-2,5-dichlorophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological changes. High doses of 3-Bromo-2,5-dichlorophenol can result in toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes.
Metabolic Pathways
3-Bromo-2,5-dichlorophenol is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For instance, its interaction with cytochrome P450 enzymes can lead to altered metabolism of other compounds, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Bromo-2,5-dichlorophenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Bromo-2,5-dichlorophenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular compartments can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
3-bromo-2,5-dichlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCVUAIAILGDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311072 | |
| Record name | 3-Bromo-2,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1034709-00-6 | |
| Record name | 3-Bromo-2,5-dichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034709-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



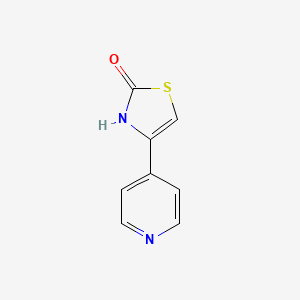
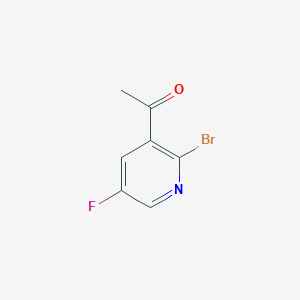
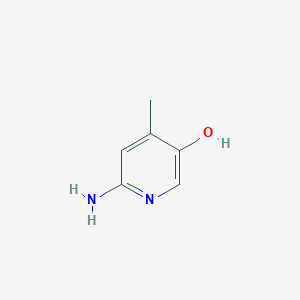
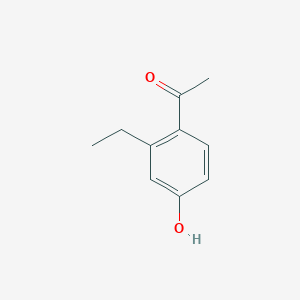
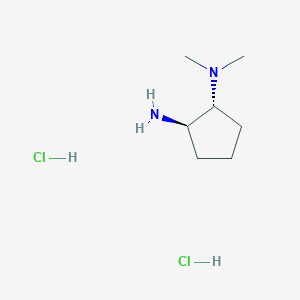

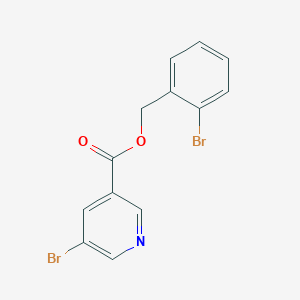


![1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester](/img/structure/B3204339.png)


